molecular formula C8H9NO2 B1310809 4-Methoxybenzaldehyde oxime CAS No. 3235-04-9

4-Methoxybenzaldehyde oxime

Cat. No.: B1310809
CAS No.: 3235-04-9
M. Wt: 151.16 g/mol
InChI Key: FXOSHPAYNZBSFO-RMKNXTFCSA-N
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Description

4-Methoxybenzaldehyde oxime, also known as p-Anisaldehyde oxime, is an organic compound with the molecular formula C8H9NO2. It is a derivative of 4-methoxybenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzaldehyde oxime can be synthesized through the oximation of 4-methoxybenzaldehyde. The reaction typically involves the use of hydroxylamine hydrochloride as the oximation agent in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-60°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a one-pot method. This involves the oximation of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximation agent, followed by dehydration to obtain 4-methoxybenzonitrile. The yield of this method is typically above 90%, making it efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid.

    Reduction: Reduction of the oxime group can yield 4-methoxybenzylamine.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Methoxybenzaldehyde oxime serves as an intermediate in the synthesis of various organic compounds. Its structure allows chemists to create complex molecules efficiently. The compound is particularly useful in the formation of oxime derivatives, which are integral in many organic reactions .

Key Reactions:

  • Formation of Oxime Derivatives : this compound can be synthesized from 4-methoxybenzaldehyde through reaction with hydroxylamine.

Pharmaceutical Development

The compound is extensively studied for its therapeutic properties , particularly in developing pharmaceutical agents. Oxime derivatives have shown potential biological activity, including:

  • Antimicrobial Activity : Various studies indicate that derivatives of this compound exhibit activity against multiple pathogens, making them candidates for new antimicrobial agents .
  • Neuropharmacological Applications : It has been identified as a reactivator of acetylcholinesterase, which is crucial in counteracting organophosphate poisoning. This property enhances its potential as an antidote in neuropharmacology .

Case Study:

A study demonstrated that neutral oximes like this compound have better permeability across the blood-brain barrier compared to cationic oximes, suggesting their potential use in treating nerve-gas poisoning.

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent for detecting and quantifying aldehydes in various samples. This application is vital for quality control in manufacturing processes .

Material Science

The compound is utilized in the formulation of polymers and resins , enhancing their stability and reactivity. These properties are essential for developing durable materials used in various industrial applications .

Agricultural Chemistry

Research into agricultural applications has identified this compound as a promising precursor for developing herbicides and pesticides . Its ability to target specific biochemical pathways in plants makes it valuable in agrochemical formulations .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Organic SynthesisIntermediate for synthesizing complex organic moleculesFormation of oxime derivatives
Pharmaceutical DevelopmentPotential therapeutic agent with antimicrobial and neuropharmacological propertiesAntidote for organophosphate poisoning
Analytical ChemistryReagent for detecting aldehydesQuality control in manufacturing
Material ScienceEnhances stability and reactivity in polymers and resinsUsed in industrial applications
Agricultural ChemistryPrecursor for herbicides and pesticides targeting specific plant pathwaysValuable in agrochemical formulations

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. It also acts as a nucleophile in substitution reactions, where the oxime group can be replaced by other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde oxime
  • 3,4-Dimethoxybenzaldehyde oxime
  • 2-Methoxybenzaldehyde oxime

Uniqueness

4-Methoxybenzaldehyde oxime is unique due to its methoxy group at the para position, which influences its reactivity and the types of reactions it undergoes. This structural feature makes it distinct from other benzaldehyde oximes, affecting its chemical behavior and applications .

Biological Activity

4-Methoxybenzaldehyde oxime (C₈H₉NO₂), a compound characterized by the presence of an oxime functional group and a methoxy substituent, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains:

MicroorganismActivity Detected
Gram-positive bacteria
Staphylococcus aureusInhibited
Enterococcus faecalisInhibited
Gram-negative bacteria
Escherichia coliInhibited
Klebsiella pneumoniaeInhibited
Fungi
Aspergillus nigerInhibited
Candida albicansInhibited

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

The mechanism underlying the biological activity of this compound involves its ability to form stable complexes with metal ions and act as a nucleophile in substitution reactions. This property enables it to participate in various biochemical pathways, potentially leading to therapeutic applications .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted using the agar well diffusion method highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
  • Enzyme Reactivation Potential : Although specific data on huAChE reactivation by this compound is sparse, its structural characteristics align with known effective reactivators like pralidoxime (2-PAM), suggesting avenues for future research .
  • Structural Analysis : Crystal structure analyses of derivatives of this compound have revealed insights into hydrogen bonding patterns that may influence its biological interactions .

Properties

IUPAC Name

(NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSHPAYNZBSFO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303874
Record name (E)-4-Methoxybenzaldehyde oxime
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-21-3, 3235-04-9, 3717-22-4
Record name (E)-4-Methoxybenzaldehyde oxime
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Anisaldehyde oxime
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Record name syn-p-Anisaldoxime
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Record name 4-Methoxybenzaldehyde oxime
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Q & A

Q1: What is the significance of 4-Methoxybenzaldehyde oxime in the synthesis of magnetic materials?

A1: this compound (4-MeO-H2salox) plays a crucial role as a ligand in synthesizing a manganese-based single-chain magnet. [] This specific single-chain magnet, [Mn6O2(4-MeOsalox)6(N3)2(MeOH)4]n, is formed by assembling Mn6 single-molecule magnets. The presence of this compound contributes to the magnet's structure and influences its magnetic properties, leading to a large magnetic coercivity. []

Q2: Can this compound be synthesized using microfluidic technology? What are the advantages?

A2: Yes, this compound can be synthesized within a microfluidic chip. [] This method utilizes a phase-transfer reaction between 4-methoxybenzaldehyde and hydroxylammonium chloride within microchannels, controlled by a negative pressure system. Compared to traditional batch synthesis, the microfluidic approach offers significant advantages:

  • Faster reaction rate: Microfluidic chips enable faster reactions due to efficient mixing and increased surface-to-volume ratios. []
  • Reduced reagent consumption: The controlled microenvironment in microfluidic chips allows for precise reagent delivery, minimizing waste. []
  • Lower contamination risk: Microfluidic synthesis minimizes human intervention, reducing the risk of contamination. []
  1. A manganese single-chain magnet exhibits a large magnetic coercivity.
  2. Synthesis of this compound in a Microfluidic Chip.

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